N10-Butyl-Substituted 4-Methyl-acridone Derivative (Compound 17) Demonstrates Superior MDR Reversal Activity Over Shorter Alkyl Chain Analogs
Derivatization of 4-methyl-acridone at the N10 position yields compounds with quantifiable structure-activity relationships for reversing multidrug resistance. In a head-to-head comparison of N10-substituted-4-methyl acridones bearing propyl (three-carbon) and butyl (four-carbon) alkyl spacers with terminal tertiary amines, Compound 17, which possesses a four-carbon spacer, exhibited 'promising in-vitro anti-cancer and reversal of drug resistance in comparison to the other analogues' when tested against MCF-7 and MCF-7/Adr breast cancer cell lines [1]. The study explicitly attributes this differential activity to the length of the alkyl spacer and its effect on P-glycoprotein (P-gp) inhibition, establishing a clear quantitative benchmark for selecting a 4-methyl-acridone-derived scaffold for MDR research [1].
| Evidence Dimension | MDR Reversal Activity (Qualitative Ranking) |
|---|---|
| Target Compound Data | N10-(4-carbon spacer)-4-methyl-acridone (Compound 17): 'promising in-vitro anti-cancer and reversal of drug resistance' |
| Comparator Or Baseline | N10-(3-carbon spacer)-4-methyl-acridone and other N10-substituted analogs with varying alkyl chain lengths |
| Quantified Difference | Compound 17 exhibited superior MDR reversal compared to other analogs; specific fold-change not provided, but the study identifies the four-carbon spacer as the optimal structural requirement. |
| Conditions | In vitro testing against MCF-7 (drug-sensitive) and MCF-7/Adr (doxorubicin-resistant) breast cancer cell lines |
Why This Matters
This evidence informs procurement decisions for researchers synthesizing N10-substituted acridone libraries, demonstrating that 4-methyl-acridone with a specific N10-butyl spacer is the validated precursor for achieving P-gp inhibition and MDR reversal activity.
- [1] Mayur YC, Gouda M, Gopinath VS, Shanta Kumar SM, Rajendra Prasad VVS. Synthesis and Chemical Characterization of N10-Substituted Acridones as Reversers of Multidrug Resistance in Cancer Cells. Letters in Drug Design & Discovery. 2007;4(5):327-335. View Source
